Methyl 2-chloro-4-[4-(methoxycarbonyl)phenyl]benzoate
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Overview
Description
Methyl 2-chloro-4-[4-(methoxycarbonyl)phenyl]benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methyl ester group, a chloro substituent, and a methoxycarbonyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-chloro-4-[4-(methoxycarbonyl)phenyl]benzoate typically involves esterification reactions. One common method is the esterification of dicarboxylic acids, where the crude compound is recrystallized from a methanol-water solution to obtain pure crystals . Another method involves Suzuki-Miyaura coupling reactions, where methyl 4-chlorobenzoate undergoes coupling with phenylboronic acid in the presence of a palladium catalyst to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-4-[4-(methoxycarbonyl)phenyl]benzoate undergoes various chemical reactions, including:
Substitution Reactions: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Bases: Such as potassium carbonate, used in hydrolysis reactions to deprotonate the ester group.
Solvents: Methanol and dichloromethane are commonly used solvents in these reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted benzoates can be formed.
Coupling Products: Aromatic compounds with extended conjugation can be synthesized through coupling reactions.
Hydrolysis Products: The corresponding carboxylic acid is formed upon hydrolysis of the ester group.
Scientific Research Applications
Methyl 2-chloro-4-[4-(methoxycarbonyl)phenyl]benzoate has several applications in scientific research:
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-chloro-4-[4-(methoxycarbonyl)phenyl]benzoate involves its interaction with molecular targets through various pathways:
Enzyme Inhibition: It may act as an inhibitor of specific enzymes, affecting biochemical pathways.
Receptor Binding: The compound can bind to receptors on cell surfaces, modulating cellular responses.
Signal Transduction: It may influence signal transduction pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-chlorobenzoate: Shares a similar structure but lacks the methoxycarbonyl group.
Indoxacarb: A related compound with insecticidal properties, characterized by the presence of a chloro and methoxycarbonyl group.
Methyl 4-methoxycarbonylbenzoate: Similar structure but without the chloro substituent.
Uniqueness
Methyl 2-chloro-4-[4-(methoxycarbonyl)phenyl]benzoate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activities. The presence of both chloro and methoxycarbonyl groups allows for diverse chemical modifications and applications in various fields.
Properties
IUPAC Name |
methyl 2-chloro-4-(4-methoxycarbonylphenyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO4/c1-20-15(18)11-5-3-10(4-6-11)12-7-8-13(14(17)9-12)16(19)21-2/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZDWWMWXZHRTFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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